molecular formula C12H13N5O2 B235010 N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamide

カタログ番号 B235010
分子量: 259.26 g/mol
InChIキー: SPCABPAMDDCBRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamide, commonly known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has shown promising results in preclinical studies. ATB-346 is a prodrug that is converted into a potent inhibitor of cyclooxygenase-2 (COX-2) and a scavenger of reactive oxygen species (ROS) upon activation by serum albumin.

作用機序

ATB-346 exerts its anti-inflammatory and analgesic effects through a dual mechanism of action. First, it inhibits the production of prostaglandins by selectively blocking COX-2, which is the enzyme responsible for the synthesis of prostaglandins in response to inflammation. Second, it scavenges ROS, which are highly reactive molecules that can cause tissue damage and inflammation by inducing oxidative stress.
Biochemical and Physiological Effects
ATB-346 has been shown to reduce inflammation and pain in preclinical models of arthritis, colitis, and neuropathic pain. It also exhibits a superior safety profile compared to traditional N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamides, as it does not cause gastrointestinal ulceration or bleeding, and does not increase the risk of cardiovascular events.

実験室実験の利点と制限

One of the main advantages of ATB-346 for lab experiments is its high potency and selectivity for COX-2 inhibition and ROS scavenging. This allows for a more precise and targeted approach to studying the role of these pathways in inflammation and pain. However, one limitation of ATB-346 is that it is a prodrug that requires activation by serum albumin, which may complicate its use in certain experimental settings.

将来の方向性

There are several potential future directions for research on ATB-346. One area of interest is the development of new formulations or delivery methods that can improve its bioavailability and efficacy. Another area of interest is the exploration of its potential therapeutic effects in other disease models, such as cancer or neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanisms of action of ATB-346 and its potential interactions with other signaling pathways involved in inflammation and pain.

合成法

ATB-346 is synthesized through a multi-step process involving the reaction of 3-methoxybenzoyl chloride with 2-allyltetrazole in the presence of a base, followed by a series of purification steps. The final product is obtained as a white crystalline solid with a purity of over 99%.

科学的研究の応用

ATB-346 has been extensively studied in preclinical models of inflammation and pain. In vitro studies have shown that ATB-346 is a potent inhibitor of COX-2, with an IC50 value of 8.3 nM, and a scavenger of ROS, with an IC50 value of 0.18 μM. In vivo studies have demonstrated that ATB-346 exhibits superior anti-inflammatory and analgesic efficacy compared to traditional N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamides such as diclofenac and naproxen, while also reducing the risk of gastrointestinal and cardiovascular side effects.

特性

分子式

C12H13N5O2

分子量

259.26 g/mol

IUPAC名

3-methoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H13N5O2/c1-3-7-17-15-12(14-16-17)13-11(18)9-5-4-6-10(8-9)19-2/h3-6,8H,1,7H2,2H3,(H,13,15,18)

InChIキー

SPCABPAMDDCBRY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

正規SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。